β-丙氨酸,N-(3-苯氧基苯甲酰基)-

描述

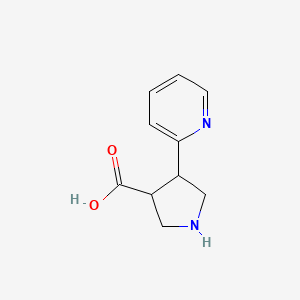

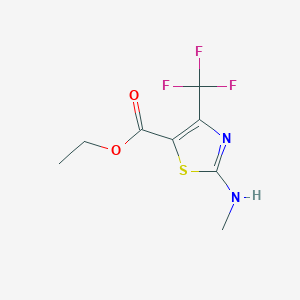

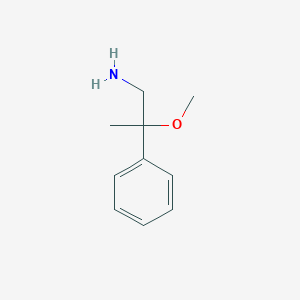

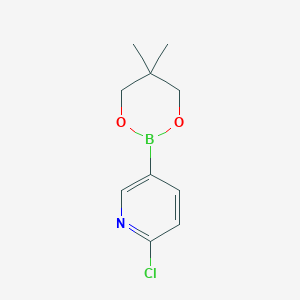

Beta-Alanine, N-(3-phenoxybenzoyl)- is a member of the benzamides family. It has a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol .

Synthesis Analysis

Beta-Alanine can be synthesized by bacteria, fungi, and plants . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .Molecular Structure Analysis

The molecular structure of Beta-Alanine, N-(3-phenoxybenzoyl)- is represented by the molecular formula C16H15NO4 .Chemical Reactions Analysis

Beta-Alanine plays various roles in the metabolism of animals, plants, and microorganisms . It can bind with histidine to form muscle-derived active peptides such as myosin and carnosine .Physical And Chemical Properties Analysis

The boiling point of Beta-Alanine, N-(3-phenoxybenzoyl)- is predicted to be 515.5±35.0 °C, and its density is predicted to be 1.251±0.06 g/cm3 . The pKa value is predicted to be 4.28±0.10 .科学研究应用

生物技术生产

β-丙氨酸是唯一天然存在的β-型氨基酸,在动物、植物和微生物的代谢中具有重要的生理功能 . 它被用作许多重要的工业化学品的先驱,用于医药、饲料、食品、环境应用和其他领域 . 随着化石燃料的枯竭和对环境问题的关注,β-丙氨酸的生物生产相对于化学方法获得了更多关注 .

代谢功能

β-丙氨酸在动物、植物和微生物的代谢中发挥着多种作用 . 例如,β-丙氨酸是泛酸(维生素B5)的直接合成前体,泛酸是必需的细胞内中间代谢产物辅酶A和酰基载体蛋白的组成部分 .

适应环境压力

在植物中,研究发现,浸水 24 小时的向日葵根系对 β-丙氨酸的吸收能力明显降低,并且会释放更多的 β-丙氨酸到环境中,而不是在正常条件下 . 这表明植物中的 β-丙氨酸可能对外部环境中的胁迫(如缺氧、洪水或干旱)的适应很重要 .

增强肌肉耐力

在动物中,β-丙氨酸可以与组氨酸结合形成肌肉衍生的活性肽,如肌球蛋白和肌肽,从而增强肌肉耐力,提高运动能力 .

昆虫适应

昆虫幼虫会产生β-丙氨酰-酪氨酸二肽,通过参与蛹壳的形成,影响表皮硬化和着色过程,进而帮助昆虫适应其环境 .

运动表现增强

β-丙氨酸补充剂已被证明可以增强运动表现 . 一项研究发现,β-丙氨酸补充剂改善了对五周阻力训练计划的适应性反应 . β-丙氨酸组的受试者与安慰剂组相比,训练改善幅度明显更大 .

提高功率输出

在举起相当于个人最大力量的负荷或在最大功率输出下工作时,β-丙氨酸补充剂在提高功率输出方面有效 . β-丙氨酸组在 1RM 处产生的训练前后平均功率增益可以解释为更大的最大力量增益,或在 1RM 处举起的负荷 .

肌肽合成

肌肉中的肌肽由肌肽合成酶合成,其中血浆β-丙氨酸浓度是限速底物 . 一致的数据表明,每天至少补充 4 周,每天 3-6 克 β-丙氨酸可以使肌肉肌肽储存量增加 30-60% .

作用机制

未来方向

属性

IUPAC Name |

3-[(3-phenoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMHSMSFWDBLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)